Boc-3-fluoro-D-phenylalanine

Descripción general

Descripción

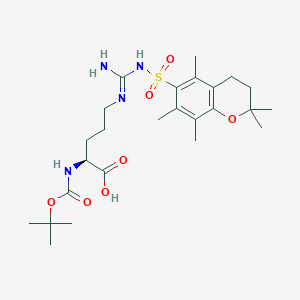

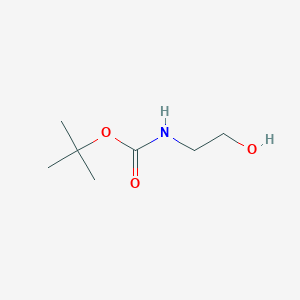

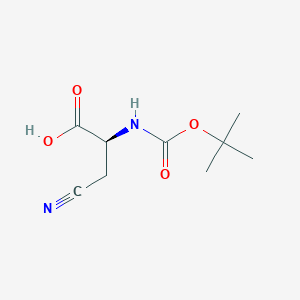

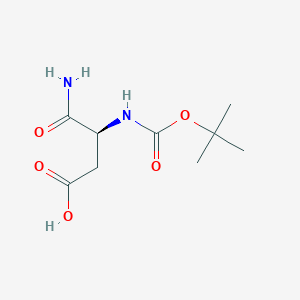

Boc-3-fluoro-D-phenylalanine is a chemical compound with the molecular formula C14H18FNO4 . It is an off-white crystalline powder . The compound has a molecular weight of 283.30 . It is also known by other names such as Boc-D-Phe (3-F)-OH and Boc-m-Fluoro-D-Phe-OH .

Synthesis Analysis

The synthesis of Boc-3-fluoro-D-phenylalanine involves various methods. One approach involves the reductive amination of 3-fluoro-3-phenylpyruvic acid . Another method reported by Okuda et al. involves Boc-protection of the amine group in 116 followed by the protection of the primary hydroxy group .

Molecular Structure Analysis

The molecular structure of Boc-3-fluoro-D-phenylalanine consists of 14 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms . The InChI key is FPCCREICRYPTTL-LLVKDONJSA-N .

Physical And Chemical Properties Analysis

Boc-3-fluoro-D-phenylalanine has a melting point of 75-80°C . Its density is estimated to be 1.1918 . The compound is stored at 2-8°C .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Fluorinated phenylalanines, including Boc-3-fluoro-D-phenylalanine, have had considerable industrial and pharmaceutical applications . They have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents .

Topography Imaging of Tumor Ecosystems

The compound has been used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .

Enhancing Catabolic Stability of Proteins

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .

Modulating Properties of Bioactives

The replacement of hydrogen by fluorine in phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Influencing Protein Folding and Interactions

Fluorinated amino acids modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Modulating Metabolic Properties

Fluorinated amino acids, including Boc-3-fluoro-D-phenylalanine, can modulate the metabolic properties of membrane permeability and reactivity .

Industrial Applications

Boc-3-fluoro-D-phenylalanine is used as a pharmaceutical intermediate , indicating its importance in the production of various pharmaceutical products.

Research and Development

Due to its unique properties, Boc-3-fluoro-D-phenylalanine is a subject of ongoing research in the field of organic chemistry, particularly in the synthesis of fluorinated organic molecules for drug development .

Safety and Hazards

Mecanismo De Acción

Target of Action

Boc-3-fluoro-D-phenylalanine, also known as Boc-D-Phe(3-F)-OH, is a derivative of phenylalanine . It has been found to have considerable industrial and pharmaceutical applications . The primary targets of this compound are proteins, specifically enzymes . The compound plays an important role as potential enzyme inhibitors .

Mode of Action

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This compound interacts with its targets, i.e., enzymes, and inhibits their action . The inhibition of these enzymes can lead to changes in the metabolic processes they are involved in .

Biochemical Pathways

It’s known that fluorinated amino acids like this compound can influence aspects such as protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Pharmacokinetics

The introduction of fluorine into phenylalanine can improve the bioavailability of the analogue .

Result of Action

The molecular and cellular effects of Boc-3-fluoro-D-phenylalanine’s action include increased catabolic stability especially in therapeutic proteins and peptide-based vaccines . It also influences the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .

Action Environment

The environment can influence the action, efficacy, and stability of Boc-3-fluoro-D-phenylalanine. It’s worth noting that the compound should be stored at 2-8 °C .

Propiedades

IUPAC Name |

(2R)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCREICRYPTTL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427300 | |

| Record name | Boc-3-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-fluoro-D-phenylalanine | |

CAS RN |

114873-11-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-t-Butyloxycarbonyl-D-3-fluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

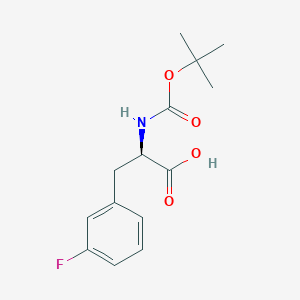

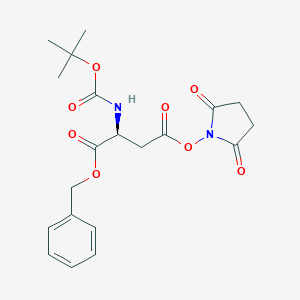

![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)